molecular formula C26H40O3 B12289706 3-Oxoandrost-4-en-17-yl heptanoate

3-Oxoandrost-4-en-17-yl heptanoate

Cat. No.: B12289706
M. Wt: 400.6 g/mol
InChI Key: VOCBWIIFXDYGNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of testosterone enanthate involves several steps:

Chemical Reactions Analysis

Testosterone enanthate undergoes various chemical reactions, including:

    Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert testosterone enanthate into its active form, testosterone.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.

Common reagents used in these reactions include sodium borohydride, hydrochloric acid, and heptanoyl chloride. The major products formed from these reactions are testosterone and its derivatives .

Scientific Research Applications

Testosterone enanthate has a wide range of scientific research applications:

Properties

IUPAC Name

(10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) heptanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H40O3/c1-4-5-6-7-8-24(28)29-23-12-11-21-20-10-9-18-17-19(27)13-15-25(18,2)22(20)14-16-26(21,23)3/h17,20-23H,4-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOCBWIIFXDYGNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30861868
Record name 3-Oxoandrost-4-en-17-yl heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30861868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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